Cas no 2229554-59-8 ({1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine)

Technical Introduction: {1-(2-Bromo-6-chlorophenyl)methylcyclopropyl}methanamine is a specialized organic compound featuring a cyclopropylmethylamine core substituted with a 2-bromo-6-chlorophenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both bromo and chloro substituents on the aromatic ring enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The cyclopropyl moiety contributes to steric and electronic modulation, potentially improving metabolic stability in drug design. Its well-defined molecular architecture ensures consistent performance in complex synthetic routes, supporting applications in medicinal chemistry and material science. Proper handling is advised due to its reactive functional groups.
{1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine structure
2229554-59-8 structure
Product Name:{1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine
CAS No:2229554-59-8
MF:C11H13BrClN
MW:274.584621191025
CID:5978694
PubChem ID:165679618
Update Time:2025-05-22

{1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine Chemical and Physical Properties

Names and Identifiers

    • {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine
    • {1-[(2-bromo-6-chlorophenyl)methyl]cyclopropyl}methanamine
    • EN300-1927061
    • 2229554-59-8
    • Inchi: 1S/C11H13BrClN/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3H,4-7,14H2
    • InChI Key: ZINYWBPKRVHEKG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=C(C=1CC1(CN)CC1)Cl

Computed Properties

  • Exact Mass: 272.99199g/mol
  • Monoisotopic Mass: 272.99199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26Ų

{1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine Pricemore >>

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Additional information on {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine

Recent Advances in the Study of {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine (CAS: 2229554-59-8)

The compound {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine (CAS: 2229554-59-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and halogenated phenyl structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and purity of the compound. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, which allowed for the precise introduction of the bromo and chloro substituents on the phenyl ring. This advancement is expected to facilitate further pharmacological evaluations and scale-up production.

In terms of pharmacological activity, preliminary in vitro studies have demonstrated that {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine exhibits potent inhibitory effects on specific neurotransmitter receptors, particularly those involved in neurodegenerative diseases. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound acts as a selective antagonist for the NMDA receptor, with an IC50 value in the nanomolar range. This finding suggests potential applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Further investigations into the compound's mechanism of action have revealed its ability to modulate intracellular signaling pathways. A 2024 study in Molecular Pharmacology utilized CRISPR-Cas9 gene editing to identify the molecular targets of {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine. The results indicated that the compound interacts with key proteins in the MAPK/ERK pathway, which plays a critical role in cell proliferation and survival. These findings open new avenues for exploring its use in oncology, particularly in cancers with dysregulated MAPK signaling.

Despite these promising results, challenges remain in the development of {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine as a therapeutic agent. Pharmacokinetic studies have highlighted issues related to its bioavailability and metabolic stability. A recent publication in Drug Metabolism and Disposition (2024) investigated the compound's metabolic profile, identifying rapid hepatic clearance as a major limitation. Researchers are now exploring prodrug strategies and structural modifications to enhance its pharmacokinetic properties.

In conclusion, {1-(2-bromo-6-chlorophenyl)methylcyclopropyl}methanamine (CAS: 2229554-59-8) represents a compelling candidate for further drug development, with demonstrated activity in neurological and oncological contexts. Ongoing research aims to address its pharmacokinetic challenges and expand its therapeutic potential. The compound's unique structural features and promising biological activities make it a valuable subject for future studies in chemical biology and medicinal chemistry.

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